molecular formula C23H18FN3O5S B2438342 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252912-45-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2438342
CAS RN: 1252912-45-0
M. Wt: 467.47
InChI Key: WPWQXRMHEQAZJN-UHFFFAOYSA-N
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Description

The compound “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide” is an organic compound . It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present . It includes a benzodioxole group, a thieno[3,2-d]pyrimidin-1-yl group, and a fluorophenyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 594.67 . It has 14 hydrogen bond acceptors and 2 hydrogen bond donors . It has a partition coefficient (logP) of 5.097 and a distribution coefficient (logD) of 5.097 . Its water solubility (LogSw) is -5.34 . It has a polar surface area of 117.714 . It has no chiral centers .

Scientific Research Applications

Antitumor Activity

Research has highlighted the potential of thieno[3,2-d]pyrimidine derivatives in antitumor activity. For instance, Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, showing potent anticancer activity comparable to doxorubicin on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017). Similarly, Xiong Jing (2011) reported the synthesis of related compounds with selective anti-tumor activities (Xiong Jing, 2011).

Anti-Inflammatory Activity

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found significant anti-inflammatory activity in some compounds (Sunder & Maleraju, 2013).

Antimicrobial and Antioxidant Activities

M. Litvinchuk et al. (2021) developed a synthesis method for 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives and found that some compounds exhibited significant antimicrobial and antioxidant effects (Litvinchuk et al., 2021).

Antinociceptive and Anti-inflammatory Properties

T. Selvam et al. (2012) synthesized thiazolopyrimidine derivatives, evaluating them for antinociceptive and anti-inflammatory properties. Some derivatives showed significant activities in these areas (Selvam et al., 2012).

Dual Inhibition of Dihydrofolate Reductase and Thymidylate Synthase

A. Gangjee et al. (2005) designed and synthesized compounds based on the thieno[3,2-d]pyrimidine scaffold, which showed potent inhibition against both human dihydrofolate reductase and human thymidylate synthase, indicating potential as antitumor agents (Gangjee et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with various biological targets, depending on its structure and properties . Further experimental studies would be needed to determine its exact mechanism of action.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S/c24-16-4-1-14(2-5-16)11-27-22(29)21-17(7-8-33-21)26(23(27)30)12-20(28)25-10-15-3-6-18-19(9-15)32-13-31-18/h1-9,21H,10-13H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUPMBIQGNJZIB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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